1-(4-thio-beta-D-ribofuranosyl)uracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as Therapeutic Agents

4'-Thionucleosides, including 1-(4-thio-beta-D-ribofuranosyl)uracil, exhibit increased stability compared to their natural counterparts. This enhanced stability makes them promising candidates for developing antiviral and anticancer drugs.

Studies have shown that 4'-thiouridine can inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV) [, ]. Additionally, research suggests that 4'-thiouridine-containing molecules may possess anticancer properties by interfering with cell proliferation [].

Investigating Biological Processes

4'-Thiouridine can be used as a tool to study various biological processes involving RNA, such as RNA modification, processing, and stability []. By incorporating 4'-thiouridine into RNA molecules, researchers can track their movements and interactions within cells, providing valuable insights into RNA function.

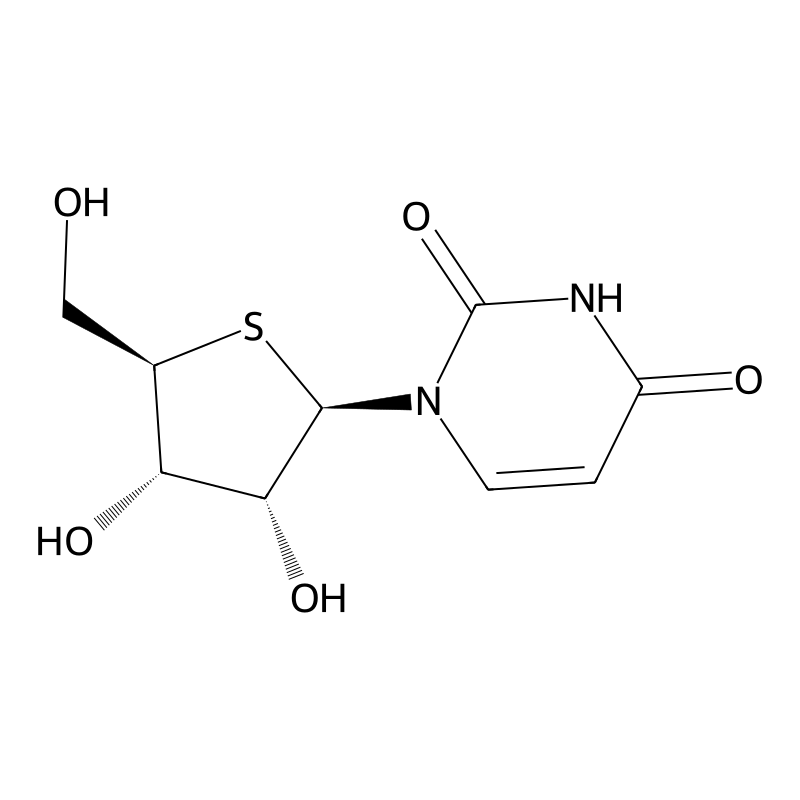

1-(4-thio-beta-D-ribofuranosyl)uracil, also known as 4-thiouridine, is a nucleoside analog characterized by the substitution of a sulfur atom at the 4' position of the ribofuranose sugar moiety. This modification imparts unique properties to the compound, making it structurally similar to uridine, which is a natural nucleoside involved in various biological processes. The presence of sulfur enhances its stability and alters its biological interactions, which can be pivotal in pharmaceutical applications.

The biological activity of 1-(4-thio-beta-D-ribofuranosyl)uracil has been extensively studied, particularly for its antiviral properties. Research indicates that it exhibits significant antiviral activity against various RNA viruses, including Hepatitis C virus and certain strains of influenza. The compound's mechanism of action typically involves incorporation into viral RNA, leading to the termination of viral replication processes. Furthermore, it has shown potential in modulating cellular responses and enhancing the efficacy of other antiviral agents.

Synthesis of 1-(4-thio-beta-D-ribofuranosyl)uracil involves several methods:

- Direct Sulfur Substitution: This method typically employs sulfur-containing reagents to replace the oxygen atom at the 4' position of uridine derivatives.

- Phosphorylation: The synthesis often includes steps for phosphorylation to yield nucleotide forms, which can be further modified for specific applications.

- Enzymatic Methods: Biocatalytic approaches utilizing enzymes have been explored for synthesizing this compound, providing an environmentally friendly alternative.

Recent studies have highlighted efficient synthetic routes that enable scalable production while maintaining high yields and purity .

1-(4-thio-beta-D-ribofuranosyl)uracil has several notable applications:

- Antiviral Therapy: Its primary use is as an antiviral agent due to its ability to inhibit viral replication.

- Research Tool: The compound serves as a valuable tool in molecular biology for studying RNA synthesis and function.

- Drug Development: It is being investigated as a lead compound in developing new antiviral drugs and therapies targeting RNA viruses.

1-(4-thio-beta-D-ribofuranosyl)uracil shares structural similarities with several other nucleoside analogs. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-thio-beta-D-ribofuranosyl)uracil | Sulfur at 4' position | Antiviral against RNA viruses |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | Fluorine at 2' position | Antiviral; effective against HIV |

| Thiarabine (1-(4-Thio-beta-D-arabinofuranosyl)cytosine) | Sulfur at 4' position; different sugar | Anticancer activity |

| Gemcitabine (2',2'-difluorodeoxycytidine) | Fluorine at 2' and 2' positions | Anticancer; inhibits DNA synthesis |

The unique feature of 1-(4-thio-beta-D-ribofuranosyl)uracil lies in its specific sulfur substitution at the ribose sugar, which differentiates it from other nucleosides and enhances its stability and biological activity against specific viral targets .

1-(4-thio-beta-D-ribofuranosyl)uracil, commonly known as 4-thiouridine, represents a modified nucleoside where the oxygen atom at the 4-position of the uracil base has been replaced with a sulfur atom [1] [2]. The compound possesses the molecular formula C9H12N2O5S and exhibits a molecular weight of 260.27 g/mol [1] [3] [2]. This modification results in a thioribonucleoside that maintains the fundamental structural framework of canonical uridine while introducing significant physicochemical alterations due to the sulfur substitution [4].

The structural composition encompasses a beta-D-ribofuranose sugar moiety covalently linked to a 4-thiouracil base through an N-glycosidic bond [2]. The thiocarbonyl group at position 4 of the pyrimidine ring fundamentally alters the electronic properties of the nucleoside compared to its canonical counterpart [5]. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one [2].

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O5S |

| Molecular Weight | 260.27 g/mol |

| Chemical Abstracts Service Number | 6741-73-7 |

| International Union of Pure and Applied Chemistry Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |

Crystallographic Analysis of Thioribofuranosyl Moiety

Crystallographic investigations of 4-thiouridine-containing structures have revealed significant conformational alterations in the ribofuranose ring compared to canonical nucleosides [6]. X-ray crystallography studies demonstrate that the substitution of sulfur for oxygen in the carbohydrate ring leads to substantial changes in the conformation of the sugar moiety . The thioribofuranosyl group exhibits distinct packing arrangements in crystalline states, with crystals of modified RNA oligomers containing 4-thiouridine forming in the rhombohedral space group R32 [6].

Structural analysis of 4-thiouridine synthetase complexes has provided detailed insights into the molecular architecture of the thioribofuranosyl moiety [8] [9]. The crystals of enzyme-RNA complexes containing 4-thiouridine adopt the primitive orthorhombic space group P212121 with unit cell dimensions demonstrating specific spatial arrangements influenced by the sulfur modification [9]. The asymmetric unit contains two protein molecules, each binding one RNA molecule, with the 4-thiouridine modification creating distinct intermolecular interactions [8].

The crystallographic data reveal that the thioribofuranosyl ring maintains the fundamental furanose structure while exhibiting altered bond angles and distances compared to canonical ribose [6]. The presence of sulfur introduces changes in the electron density distribution, affecting the overall geometry of the sugar-phosphate backbone [8]. These structural modifications have implications for the stability and recognition properties of nucleic acids containing 4-thiouridine [9].

Spectroscopic Characteristics

UV-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of 4-thiouridine exhibit distinctive features that differentiate it from canonical nucleosides [10] [11] [12]. The compound displays a characteristic absorption maximum at approximately 330-340 nanometers, representing a significant red shift compared to unmodified uridine [12] [11]. This bathochromic shift of approximately 60-70 nanometers from the canonical nucleoside absorption is attributed to the electronic effects of sulfur substitution at the 4-position [12].

The absorption spectrum of 4-thiouridine in acetonitrile demonstrates an intense band with maximum absorption at 328 nanometers, corresponding to the S0→S2 (π→π*) electronic transition [13]. The extinction coefficient and spectral characteristics are solvent-dependent, with variations observed in different organic solvents [12]. The compound exhibits enhanced absorption in the ultraviolet A region (315-400 nanometers), making it particularly sensitive to near-ultraviolet radiation [14] [15].

| Solvent | Absorption Maximum (nm) | Characteristics |

|---|---|---|

| Acetonitrile | 328 | S0→S2 (π→π*) transition |

| Water | 330 | Enhanced UVA sensitivity |

| Methanol | 332-345 | Solvent-dependent variation |

The ultraviolet-visible spectrum also reveals the presence of a weaker, longer wavelength absorption band corresponding to the S0→S1 (n→π*) transition, though this feature is less resolved in polar solvents [13]. The spectroscopic properties enable selective detection and quantification of 4-thiouridine in nucleic acid samples [10] [11].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopic analysis of 4-thiouridine provides detailed information about vibrational modes and molecular interactions [16]. The compound exhibits characteristic vibrations associated with the thiocarbonyl group, which appear at different frequencies compared to the corresponding carbonyl stretches in canonical uridine [16]. The C=S stretching vibration represents a diagnostic feature for identifying 4-thiouridine in spectroscopic analysis [16].

The ribose moiety displays typical sugar vibrations, including C-H stretching, C-O stretching, and ring deformation modes [16]. The presence of hydroxyl groups contributes to broad absorption bands in the infrared spectrum, particularly in the 3200-3600 wavenumber region [16]. Raman spectroscopy provides complementary information, with enhanced sensitivity to the C=S bond due to its polarizable nature [16].

The spectroscopic fingerprint region (400-1800 wavenumbers) contains multiple bands corresponding to various molecular vibrations, including N-H bending, C-N stretching, and ring vibrations [16]. These spectral features enable structural identification and can be used to monitor conformational changes in the nucleoside [16].

Fluorescence Properties

4-thiouridine exhibits unique fluorescence characteristics that distinguish it from canonical nucleosides [17] [18] [19]. The compound demonstrates relatively weak fluorescence with a quantum yield of approximately 1×10⁻⁴ and an emission maximum at 420 nanometers when excited with continuous light [13]. The fluorescence properties are highly sensitive to environmental conditions and excitation methodology [13].

Time-resolved fluorescence studies reveal complex emission behavior with multiple emitting species characterized by different lifetimes [13]. Picosecond laser spectroscopy analysis identifies three distinct emitting components with lifetimes of 5±1 picoseconds, 80±20 picoseconds, and 600±100 picoseconds [13]. These multiple components suggest the presence of different tautomeric forms or conformational states contributing to the overall emission profile [13].

The fluorescence properties of 4-thiouridine are significantly affected by oxygen quenching, with the triplet state playing a crucial role in the photophysical processes [19]. Under anaerobic conditions, the compound exhibits enhanced phosphorescence at approximately 550 nanometers, indicating efficient intersystem crossing to the triplet state [13]. The intersystem crossing yield to the triplet state is reported to be 0.35 in the presence of magnesium ions and 0.27 without added magnesium [19].

| Fluorescence Parameter | Value |

|---|---|

| Emission Maximum | 420 nm |

| Quantum Yield | 1×10⁻⁴ |

| Intersystem Crossing Yield | 0.27-0.35 |

| Phosphorescence Maximum | 550 nm |

Comparative Structural Analysis with Canonical Nucleosides

Comparative analysis between 4-thiouridine and canonical uridine reveals significant structural and thermodynamic differences [20] [21] [22]. The replacement of oxygen with sulfur at the 4-position results in weaker hydrogen bonding capabilities, as demonstrated by nuclear magnetic resonance studies showing upfield shifts in imino proton resonances [21]. The 4-thiouridine residue forms weaker Watson-Crick base pairs compared to canonical uridine, with thermal melting studies indicating reduced duplex stability [21].

Structural comparison demonstrates that 4-thiouridine exhibits different base-pairing geometries compared to canonical nucleosides [21]. While canonical uridine forms stable Watson-Crick pairs with adenine, 4-thiouridine shows altered hydrogen bonding patterns due to the reduced electron density and different geometric constraints imposed by the sulfur atom [21]. The imino resonance of adenine-4-thiouridine base pairs appears at 14.5 parts per million, upfield compared to the adenine-uridine pair at 14.8 parts per million [21].

The conformational preferences of 4-thiouridine differ significantly from those of canonical nucleosides [20] [21]. While both nucleosides adopt A-form helical conformations in duplex structures, the thermodynamic stability order follows the pattern: 2-thiouridine > uridine > 4-thiouridine [21]. This stability trend reflects the combined effects of hydrogen bonding strength, stacking interactions, and conformational rigidity [21].

| Property | Canonical Uridine | 4-Thiouridine |

|---|---|---|

| Melting Temperature | 19.0°C | 14.5°C |

| Imino Proton Chemical Shift | 14.8 ppm | 14.5 ppm |

| Hydrogen Bond Strength | Strong | Weak |

| Base-Pairing Stability | High | Reduced |

The electronic properties also differ substantially between the two nucleosides [5]. 4-thiouridine absorbs in the ultraviolet A region with high quantum yield for triplet formation (0.9), enabling its use as a photochemical probe [5]. The canonical nucleoside lacks these photochemical properties, making 4-thiouridine uniquely suited for photocrosslinking applications [5].

Conformational Analysis of Sugar-Phosphate Backbone

Pseudorotational Parameters

The conformational analysis of the ribofuranose ring in 4-thiouridine requires detailed examination of pseudorotational parameters [23] [24]. The sugar ring adopts specific conformations characterized by the phase angle of pseudorotation (P) and the amplitude of puckering (τm) [23]. These parameters describe the position along the pseudorotational pathway and the degree of ring puckering [23].

Pseudorotational analysis reveals that 4-thiouridine-containing nucleotides exhibit preferences for specific conformational ranges [23]. The phase angle P typically falls within narrow ranges corresponding to C3'-endo (P ≈ 18°) and C2'-endo (P ≈ 162°) conformations [23]. The amplitude of puckering varies depending on the specific structural context and environmental conditions [23].

Nuclear magnetic resonance coupling constant analysis provides experimental determination of pseudorotational parameters [25]. The vicinal coupling constants between ribose protons are used to calculate the fractional populations of different conformers using modified Karplus equations [25]. These calculations enable quantitative assessment of conformational equilibria in 4-thiouridine-containing systems [25].

| Pseudorotational Parameter | C3'-endo | C2'-endo |

|---|---|---|

| Phase Angle (P) | ~18° | ~162° |

| Amplitude (τm) | Variable | Variable |

| Population | Dominant | Minor |

Gauche and Anomeric Effects

The conformational behavior of 4-thiouridine is influenced by various stereoelectronic effects, including gauche and anomeric effects [26] [27] [28]. The anomeric effect, which describes the preference for axial orientation of electronegative substituents at the anomeric carbon, plays a significant role in determining the glycosidic bond conformation [28]. In 4-thiouridine, the sulfur substitution affects the magnitude and direction of these effects [26].

Gauche effects arise from favorable interactions between adjacent electronegative atoms or groups, influencing the preferred conformations of the sugar-phosphate backbone [27]. The presence of sulfur in 4-thiouridine alters the electronic distribution and affects these stereoelectronic interactions [26]. Computational studies suggest that the modified electronic properties of the thiocarbonyl group influence the overall conformational preferences [29].

The anomeric effect in 4-thiouridine systems is modulated by the electronic characteristics of the modified base [26]. The electron-withdrawing nature of the thiocarbonyl group affects the strength of n→σ* orbital interactions that stabilize specific anomeric configurations [28]. These effects contribute to the observed conformational preferences and influence the overall stability of nucleic acid structures containing 4-thiouridine [26].

C3'-endo versus C2'-endo Conformations

The conformational equilibrium between C3'-endo and C2'-endo forms represents a fundamental aspect of nucleoside structure [24] [25]. In 4-thiouridine, this equilibrium is influenced by the electronic and steric effects of the sulfur substitution [24]. Nuclear magnetic resonance studies indicate that 4-thiouridine exhibits a preference for C3'-endo conformation, consistent with A-form RNA geometry [25].

Thermodynamic analysis reveals specific energy differences between the two conformational states [25]. The free energy difference between C2'-endo and C3'-endo conformations varies depending on the specific nucleoside modification and environmental conditions [25]. For 4-thiouridine, the C3'-endo form is generally favored, though the magnitude of this preference is less pronounced than in 2-thiouridine derivatives [24].

Molecular dynamics simulations provide detailed insights into the conformational dynamics of 4-thiouridine [25]. These computational studies reveal that the modified nucleoside spends approximately 70-90% of simulation time in the C3'-endo conformation [25]. The conformational flexibility is reduced compared to canonical uridine, suggesting that the sulfur modification introduces additional rigidity to the sugar ring [25].

| Conformation | Population (%) | Stability |

|---|---|---|

| C3'-endo | 70-90 | Favored |

| C2'-endo | 10-30 | Less favored |

| Intermediate | <5 | Transient |

ThiI-Dependent Pathway in Escherichia coli

The bacterial biosynthesis of 1-(4-thio-beta-D-ribofuranosyl)uracil represents one of the most well-characterized enzymatic pathways for thionucleoside formation. In Escherichia coli, this process involves a sophisticated two-enzyme system comprising the cysteine desulfurase IscS and the 4-thiouridine synthetase ThiI [1] [2] [3]. ThiI functions as a trifunctional enzyme containing three distinct structural domains that collectively orchestrate the complex modification of uridine-8 in transfer ribonucleic acid molecules [4] [5].

The ThiI enzyme exhibits a tripartite architecture essential for its catalytic function. The amino-terminal thiouridine synthases, methylases and pseudouridine synthases domain facilitates specific recognition and binding of the 3-prime cytosine-cytosine-adenosine end of transfer ribonucleic acid substrates [4] [6]. This domain ensures proper positioning of the target uridine residue within the active site for subsequent modification. The central adenine nucleotide alpha-hydrolase domain contains the characteristic pyrophosphate-loop motif belonging to the pyrophosphatase synthetase superfamily [2] [4] [5]. This domain catalyzes the adenosine triphosphate-dependent adenylation of the carbonyl oxygen at position 4 of uridine-8, creating an activated intermediate that serves as an excellent leaving group for subsequent nucleophilic substitution [5].

The carboxy-terminal rhodanese-like domain represents the sulfur transfer component of the enzymatic machinery [7] [8] [9]. This domain contains the critical cysteine-456 residue that serves as the active site for sulfur chemistry [7] [10]. The rhodanese-like domain exhibits sulfurtransferase activity, catalyzing the transfer of sulfane sulfur from thiosulfate to cyanide in vitro, confirming its functional similarity to classical rhodanese enzymes [7]. However, the physiological sulfur donor for this domain is the persulfide intermediate formed on the IscS cysteine desulfurase rather than free thiosulfate [9].

Critical amino acid residues within ThiI have been identified through mutational analysis and their roles in catalysis established. Aspartate-189 and lysine-321 represent essential residues within the pyrophosphate-loop motif that are absolutely required for adenylation activity [2] [4]. Site-directed mutagenesis converting aspartate-189 to alanine completely abolishes 4-thiouridine formation in vivo, demonstrating the critical nature of this residue for adenosine triphosphate binding and catalysis [2]. Similarly, lysine-321 has been identified as essential for the adenylation function, with mutations at this position eliminating enzymatic activity [2] [4].

IscS-Mediated Sulfur Mobilization

The iron-sulfur cluster synthesis protein IscS serves as the primary sulfur-mobilizing enzyme in the bacterial 4-thiouridine biosynthetic pathway [11] [12] [13]. IscS represents a pyridoxal 5-prime-phosphate-dependent homodimeric enzyme that catalyzes the conversion of L-cysteine to L-alanine while simultaneously generating sulfane sulfur in the form of a protein-bound persulfide intermediate [14] [15]. This cysteine desulfurase activity is fundamental to multiple sulfur-containing cofactor biosynthetic pathways, including iron-sulfur cluster assembly, thiamine synthesis, and thionucleoside formation [16] [14].

The catalytic mechanism of IscS involves the formation of a Schiff base intermediate between L-cysteine and the pyridoxal 5-prime-phosphate cofactor [17]. The sulfur atom from cysteine is transferred to the conserved cysteine-328 residue in the active site, forming a persulfide intermediate characterized by the presence of sulfane sulfur [18] [19]. This persulfide formation represents the hallmark step in sulfur mobilization, creating an activated sulfur species capable of transfer to acceptor proteins [15].

The persulfide intermediate on cysteine-328 of IscS serves as the proximal sulfur donor for 4-thiouridine biosynthesis [18] [19]. Biochemical studies have demonstrated that IscS can transfer sulfur directly to ThiI through protein-protein interactions [11] [13]. The mechanism involves the formation of a transient disulfide bond between cysteine-328 of IscS and cysteine-456 of ThiI, facilitating the transfer of the persulfide sulfur to the rhodanese-like domain [18] [9].

Kinetic analysis of the IscS-ThiI interaction reveals that the sulfur transfer process is highly efficient [11] [13]. The formation of the IscS-ThiI covalent complex occurs rapidly in the presence of L-cysteine, and the subsequent sulfur transfer reaction proceeds with high specificity [18]. The disulfide bond formation between the two proteins represents a critical intermediate that ensures efficient sulfur delivery while preventing the loss of activated sulfur species to competing reactions [19].

Adenylation and Sulfur Transfer Reactions

The adenylation reaction catalyzed by the pyrophosphate-loop domain of ThiI represents a crucial activation step that primes the uridine substrate for subsequent sulfur incorporation [2] [4] [5]. This reaction follows a mechanism analogous to other pyrophosphatase synthetase family enzymes, involving the nucleophilic attack of the carbonyl oxygen at position 4 of uridine-8 on the alpha-phosphate of adenosine triphosphate [5]. The reaction proceeds with the formation of an adenylylated intermediate and the release of pyrophosphate as the leaving group [4].

The adenylation mechanism requires precise coordination between adenosine triphosphate binding, substrate positioning, and catalytic residue alignment [2] [4]. The pyrophosphate-loop motif contains the signature sequence serine-glycine-glycine-phenylalanine-aspartate-serine, which is highly conserved among thiouridine-modifying enzymes [5]. Aspartate-189 within this motif plays a critical role in adenosine triphosphate coordination and activation, while lysine-321 contributes to substrate binding and proper active site geometry [2] [4].

Following adenylation, the sulfur transfer reaction involves the nucleophilic attack of the persulfide sulfur from cysteine-456 on the activated carbonyl carbon of the adenylylated uridine intermediate [5]. This step results in the displacement of adenosine monophosphate and the formation of a covalent bond between sulfur and the uridine base [5]. The reaction mechanism involves the formation of a disulfide bond between cysteine-456 and the modified uridine, which is subsequently resolved through the action of cysteine-344 [10] [5].

The resolution of the sulfur transfer reaction requires the involvement of cysteine-344, which attacks the disulfide bond between cysteine-456 and the thiolated uridine [10] [5]. This nucleophilic attack results in the release of the 4-thiouridine-modified transfer ribonucleic acid product and the formation of an intramolecular disulfide bond between cysteine-344 and cysteine-456 [10]. The regeneration of the active enzyme requires the reduction of this disulfide bond, likely involving cellular reducing systems, although the specific reductase responsible for this step remains to be identified [5].

Archaeal 4-Thiouridine Biosynthesis

Methanogenic Archaeon Pathways

The biosynthetic pathway for 1-(4-thio-beta-D-ribofuranosyl)uracil in methanogenic archaea exhibits fundamental differences from the bacterial system, reflecting evolutionary adaptations to distinct environmental conditions [1] [20] [21]. Studies using Methanococcus maripaludis as a model organism have revealed that archaeal 4-thiouridine biosynthesis operates through a mechanism that circumvents the requirement for classical cysteine desulfurase enzymes [1] [20]. Instead, methanogenic archaea have evolved a sulfur incorporation strategy that directly utilizes sulfide as the primary sulfur source [1] [21].

The archaeal ThiI enzyme, designated as MMP1354 in Methanococcus maripaludis, demonstrates functional complementation of Escherichia coli thiI deletion mutants, indicating conservation of the basic catalytic capability despite structural differences [1] [20]. However, archaeal ThiI proteins lack the carboxy-terminal rhodanese-like domain that is essential for sulfur transfer in bacterial systems [1] [21]. This structural difference necessitates alternative mechanisms for sulfur mobilization and incorporation into the uridine substrate [21].

Genetic analysis of Methanococcus maripaludis thiI deletion mutants confirms the essential role of this enzyme in 4-thiouridine biosynthesis while demonstrating that it is not required for thiamine synthesis in archaea [1] [20]. This functional specialization contrasts with bacterial ThiI enzymes, which participate in both 4-thiouridine and thiamine biosynthetic pathways [1]. The deletion of the thiI gene completely abolishes 4-thiouridine formation in transfer ribonucleic acid, demonstrating the indispensable nature of this enzyme for the modification reaction [1] [20].

The adaptation of methanogenic archaea to sulfide-rich environments appears to have driven the evolution of this alternative biosynthetic strategy [1] [20] [21]. These organisms inhabit anaerobic environments where hydrogen sulfide and other reduced sulfur compounds are abundant, making direct sulfide utilization a metabolically advantageous approach [1]. The kinetic parameters of the archaeal system reflect this environmental adaptation, with the enzyme showing optimal activity at sulfide concentrations consistent with those found in methanogenic habitats [1] [20].

C-X-X-C Motif-Mediated Sulfur Transfer

The absence of the rhodanese-like domain in archaeal ThiI enzymes necessitates alternative mechanisms for sulfur coordination and transfer [21] [22]. Structural and sequence analyses have identified a conserved cysteine-any amino acid-any amino acid-cysteine motif within the pyrophosphate-loop pyrophosphatase domain that serves this function [21] [22]. In Methanococcus maripaludis ThiI, this motif is represented by cysteine-265 and cysteine-268, which work in conjunction with a third conserved cysteine residue to coordinate an iron-sulfur cluster [21] [22].

The cysteine-any amino acid-any amino acid-cysteine motif represents a critical adaptation that enables archaeal ThiI enzymes to function independently of cysteine desulfurase enzymes [21] [22]. Mutational analysis has demonstrated that all three conserved cysteine residues are essential for enzymatic activity, with single amino acid substitutions at any of these positions completely abolishing 4-thiouridine formation [21] [23]. This stringent requirement indicates that the cysteine residues function cooperatively rather than redundantly in the sulfur transfer mechanism [21].

The spatial arrangement of the cysteine residues within the C-X-X-C motif facilitates the coordination of a three-iron four-sulfur cluster that is essential for catalytic activity [21] [22] [23]. This iron-sulfur cluster represents a unique feature of archaeal thiouridine synthetases and related enzymes, distinguishing them from their bacterial counterparts [21]. The cluster serves both structural and catalytic functions, providing a platform for sulfur chemistry while maintaining the integrity of the active site architecture [21] [22].

Spectroscopic characterization of the iron-sulfur cluster in archaeal ThiI has revealed its unusual three-iron four-sulfur composition, which differs from the more common two-iron two-sulfur and four-iron four-sulfur clusters found in most metalloproteins [21] [22] [23]. The three-iron four-sulfur cluster exhibits distinctive electronic properties that are specifically adapted for sulfur transfer reactions, allowing for the direct incorporation of sulfide into the thionucleoside product [21]. This cluster type is also found in related archaeal and eukaryotic enzymes involved in transfer ribonucleic acid thiolation, suggesting a conserved mechanism across these systems [21] [23].

Sulfide as Alternative Sulfur Source

The utilization of sulfide as the direct sulfur source represents a fundamental departure from the cysteine-dependent mechanism employed by bacterial systems [1] [20] [21]. In vitro enzymatic assays using purified Methanococcus maripaludis ThiI have demonstrated that sodium sulfide serves as an effective sulfur donor for 4-thiouridine formation [1] [20]. The Michaelis constant for sodium sulfide is approximately 1 millimolar, indicating that the enzyme has evolved to function efficiently at sulfide concentrations commonly encountered in methanogenic environments [1] [20].

The direct utilization of sulfide eliminates the requirement for complex sulfur mobilization machinery involving cysteine desulfurases and sulfur carrier proteins [1] [20] [21]. This streamlined approach provides metabolic advantages in environments where sulfide is abundant, reducing the energetic cost of sulfur activation and transfer [1]. The mechanism likely involves the direct coordination of sulfide to the iron-sulfur cluster, followed by its incorporation into the adenylylated uridine substrate [21].

Kinetic studies have revealed that the archaeal system exhibits substrate saturation behavior with respect to sulfide concentration, consistent with specific binding and catalytic conversion [1] [20]. The enzyme demonstrates high specificity for sulfide over other sulfur-containing compounds, indicating that this substrate preference has been optimized through evolutionary selection [1]. The reaction mechanism appears to involve the formation of a transient enzyme-sulfide complex that facilitates the nucleophilic attack on the activated uridine substrate [21].

The environmental context of methanogenic archaea provides insight into the evolutionary pressure that drove the development of this alternative sulfur utilization strategy [1] [20] [21]. These organisms typically inhabit anaerobic sediments, hydrothermal vents, and other sulfide-rich environments where conventional sulfur mobilization pathways would be less efficient [1]. The ability to directly utilize environmental sulfide represents a clear metabolic advantage that has been preserved and refined through evolutionary time [1] [21].

Enzymatic Reaction Mechanisms

Formation of Persulfide Intermediates

The formation of persulfide intermediates represents a central mechanistic feature common to sulfurtransferase enzymes involved in 1-(4-thio-beta-D-ribofuranosyl)uracil biosynthesis [24] [25] [17]. In bacterial systems, the persulfide intermediate forms on the conserved cysteine-328 residue of IscS through a pyridoxal 5-prime-phosphate-dependent mechanism [18] [17]. The catalytic cycle initiates with the formation of a Schiff base between L-cysteine and the pyridoxal 5-prime-phosphate cofactor, followed by the nucleophilic attack of cysteine-328 on the sulfur atom of the substrate [17].

The persulfide formation mechanism involves a complex series of electron rearrangements that result in the cleavage of the carbon-sulfur bond in L-cysteine and the concomitant formation of the enzyme-persulfide adduct [24] [17]. The terminal sulfur atom of the persulfide exhibits enhanced nucleophilic character compared to free sulfide, making it an ideal donor for subsequent sulfur transfer reactions [24] [25]. This activation is crucial for the efficient incorporation of sulfur into the thionucleoside product [24].

Spectroscopic studies have provided detailed insights into the electronic structure and reactivity of persulfide intermediates [25] [26]. The persulfide sulfur exhibits distinctive spectroscopic signatures that can be monitored using electron paramagnetic resonance and other techniques [25]. These studies have revealed that the persulfide intermediate is stabilized by specific protein-sulfur interactions that modulate its reactivity and ensure selective transfer to appropriate acceptor molecules [25] [26].

The stability and reactivity of persulfide intermediates are critically dependent on the local protein environment [24] [25] [26]. Amino acid residues surrounding the persulfide-bearing cysteine contribute to the stabilization of the intermediate while positioning it for optimal interaction with acceptor proteins [24]. The persulfide can undergo various chemical transformations, including oxidation to form sulfenic, sulfinic, and sulfonic acid derivatives under oxidative conditions [25]. However, under physiological conditions, the primary fate of the persulfide is transfer to downstream acceptor proteins [26].

Role of Disulfide Bond Formation

Disulfide bond formation plays a crucial mechanistic role in both the sulfur transfer process and the regulation of enzymatic activity in 4-thiouridine biosynthesis [10] [18] [5]. In the bacterial system, the transfer of sulfur from IscS to ThiI involves the formation of a transient intermolecular disulfide bond between cysteine-328 of IscS and cysteine-456 of ThiI [18] [19]. This covalent linkage ensures efficient sulfur transfer while preventing the loss of activated sulfur to competing side reactions [18].

The formation of the IscS-ThiI disulfide intermediate has been demonstrated through biochemical and mass spectrometric analyses [18] [19]. The reaction proceeds through the nucleophilic attack of cysteine-456 of ThiI on the persulfide sulfur of cysteine-328 in IscS [18]. This attack results in the formation of a disulfide bond and the transfer of the terminal persulfide sulfur to ThiI [18] [19]. The specificity of this interaction is ensured by protein-protein recognition elements that properly orient the reactive cysteine residues [18].

Following the sulfur transfer from IscS to ThiI, an additional disulfide bond formation step occurs during the incorporation of sulfur into the uridine substrate [10] [5]. The persulfide on cysteine-456 of ThiI attacks the adenylylated uridine intermediate, resulting in the formation of a disulfide bond between the enzyme and the substrate [5]. This intermediate is subsequently resolved through the nucleophilic attack of cysteine-344, which forms an intramolecular disulfide bond with cysteine-456 and releases the 4-thiouridine product [10] [5].

The regeneration of active enzyme requires the reduction of the intramolecular disulfide bond between cysteine-344 and cysteine-456 [10] [5]. While the specific reducing system responsible for this step has not been definitively identified, it likely involves cellular reductants such as thioredoxin or glutaredoxin [5]. The cyclic formation and reduction of disulfide bonds serves as a regulatory mechanism that couples sulfur transfer to the availability of reducing equivalents [10].

Rhodanese-like Domain Functionality

The rhodanese-like domain of bacterial ThiI exhibits functional characteristics that are closely related to classical rhodanese enzymes while being specifically adapted for 4-thiouridine biosynthesis [7] [8] [9]. This domain contains the conserved active site loop with the critical cysteine-456 residue that serves as the site of persulfide formation and sulfur transfer [7] [8]. The domain structure consists of a central beta-sheet surrounded by alpha-helices, creating a binding pocket that accommodates sulfur-containing substrates [8].

The sulfurtransferase activity of the rhodanese-like domain has been demonstrated through in vitro assays using thiosulfate as a sulfur donor and cyanide as an acceptor [7] [8]. These studies confirm that the domain retains the basic catalytic mechanism of rhodanese enzymes, involving the formation of a persulfide intermediate followed by sulfur transfer to thiophilic acceptors [7]. However, the physiological role of this domain involves receiving sulfur from IscS rather than from thiosulfate [9].

The rhodanese-like domain exhibits remarkable specificity for its physiological sulfur donor IscS [9]. Protein-protein interaction studies have revealed that the domain contains specific recognition elements that facilitate the formation of the IscS-ThiI complex [9]. These interactions ensure that sulfur transfer occurs efficiently and selectively, preventing interference from other cellular sulfur-containing compounds [9]. The domain also contains regulatory elements that modulate its activity in response to cellular sulfur availability [8].

Comparative analysis of rhodanese-like domains from different ThiI enzymes reveals conserved structural features that are essential for function [8] [9]. The active site cysteine is invariably surrounded by amino acid residues that contribute to its nucleophilic character and proper positioning [8]. Additionally, the domain contains elements that facilitate the subsequent transfer of sulfur to the adenylylated uridine substrate, demonstrating the integration of sulfur chemistry with nucleotide modification [9].

TudS Desulfidases in 4-Thiouridine Recycling

Substrate Specificity for 4-Thiouridine-5'-Monophosphate

TudS desulfidases exhibit remarkable substrate specificity for 4-thiouridine-5-prime-monophosphate, demonstrating their specialized role in the recycling of transfer ribonucleic acid degradation products [27] [28] [29]. Comprehensive kinetic analysis has revealed that 4-thiouridine-5-prime-monophosphate represents the preferred substrate for both TudSA and TudSP enzymes, with catalytic efficiency values exceeding those observed for other potential substrates by several orders of magnitude [28]. The Michaelis constants for 4-thiouridine-5-prime-monophosphate are 0.038 ± 0.013 millimolar for TudSA and 0.020 ± 0.007 millimolar for TudSP, indicating high-affinity binding [28].

The substrate specificity profile reveals a clear preference hierarchy among thiouridine derivatives [28]. While TudS enzymes can desulfurize 4-thiouridine and 4-thiouracil, the catalytic efficiency for these substrates is significantly lower than for 4-thiouridine-5-prime-monophosphate [28]. The catalytic efficiency (kcat/Km) for 4-thiouridine-5-prime-monophosphate is approximately 2650-fold higher than for 4-thiouracil in TudS_A, demonstrating the striking substrate selectivity [28]. This specificity profile strongly supports the physiological role of TudS enzymes in processing nuclease-generated transfer ribonucleic acid degradation products rather than free bases or intact transfer ribonucleic acid molecules [28].

Substrate recognition involves specific interactions between the phosphate group of 4-thiouridine-5-prime-monophosphate and the enzyme active site [28]. The presence of the 5-prime-phosphate appears to be crucial for optimal binding and catalysis, as evidenced by the reduced activity observed with 4-thiouridine-5-prime-triphosphate compared to the monophosphate derivative [28]. The triphosphate substrate exhibits approximately 10-fold lower catalytic efficiency than the monophosphate, suggesting that the additional phosphate groups may interfere with proper substrate positioning or product release [28].

Experiments using synthetic transfer ribonucleic acid substrates containing 4-thiouridine modifications provide additional evidence for the substrate specificity of TudS enzymes [28]. When incubated with a truncated transfer ribonucleic acid containing 4-thiouridine at position 8, TudS_A showed no detectable desulfurization activity [28]. This result indicates that the enzyme cannot process intact transfer ribonucleic acid molecules and confirms its role in recycling nuclease degradation products rather than regulating transfer ribonucleic acid function or stability [28].

Catalytic Mechanism and Kinetic Parameters

The catalytic mechanism of TudS desulfidases involves the direct binding of 4-thiouridine-5-prime-monophosphate to the four-iron four-sulfur cluster in the enzyme active site [27] [28]. This binding event triggers a characteristic change in the spin state of the iron-sulfur cluster from S=3/2 to S=1/2, providing direct spectroscopic evidence for substrate coordination [28] [29]. The spin state transition reflects the perturbation of the cluster electronic structure upon substrate binding and serves as a sensitive probe for monitoring the catalytic process [28].

Kinetic analysis reveals that TudSA exhibits a turnover number (kcat) of 293 ± 44 per second for 4-thiouridine-5-prime-monophosphate desulfurization, while TudSP shows a lower turnover number of 138 ± 16 per second [28]. Despite the difference in turnover numbers, both enzymes exhibit remarkably similar catalytic efficiencies (kcat/Km) of approximately 7.7 × 10^6 M^-1 s^-1, indicating that the binding affinity differences compensate for the variations in turnover rates [28]. These high catalytic efficiency values reflect the evolutionary optimization of these enzymes for their specific physiological function [28].

The catalytic mechanism appears to involve the formation of a five-iron four-sulfur cluster intermediate, as evidenced by crystallographic studies of TudS with bound thiouracil substrates [27] [28]. This transient intermediate represents a key mechanistic feature in which the substrate sulfur atom becomes incorporated into the iron-sulfur cluster structure [27]. The mechanism is facilitated by conserved glutamate and serine residues (Glu45, Ser101, and Ser103) that assist in the proper positioning of the substrate and the stabilization of reaction intermediates [28].

The desulfurization reaction proceeds with the release of uridine-5-prime-monophosphate and elemental sulfur as products [27] [28]. The sulfur atom abstracted from the substrate can be incorporated into other sulfur-containing biomolecules, contributing to cellular sulfur recycling pathways [27]. The enzyme demonstrates high selectivity for the 4-position sulfur in thiouridine derivatives, with minimal activity toward 2-thiouridine substrates unless they are present at very high concentrations [28].

Iron-Sulfur Cluster Involvement

The four-iron four-sulfur cluster in TudS enzymes serves as both a structural element and the catalytic center for desulfurization reactions [27] [28] [30]. This cluster is coordinated by three conserved cysteine residues, leaving one iron atom available for substrate coordination [27] [30]. The cluster exhibits typical characteristics of four-iron four-sulfur systems, including distinctive electron paramagnetic resonance signatures and redox properties [27] [28].

Mutational analysis of the cysteine residues involved in cluster coordination confirms their essential role in catalytic activity [30]. Single amino acid substitutions of any of the three cluster-coordinating cysteines result in complete loss of desulfurization activity, demonstrating that an intact four-iron four-sulfur cluster is absolutely required for function [30]. The only exception observed was a single cysteine-to-alanine mutation that retained partial activity, possibly through the formation of an alternative cluster structure using only two cysteine ligands [30].

The iron-sulfur cluster undergoes dynamic changes during the catalytic cycle, as evidenced by the formation of transient five-iron four-sulfur intermediates [27] [28]. These intermediates represent catalytically relevant species in which the substrate sulfur atom becomes incorporated into the cluster structure [27]. The formation of these intermediates has been captured in crystal structures and provides direct evidence for the proposed catalytic mechanism [27].

XLogP3

Dates

Explore Compound Types